(Z)-N-(3-(dimethylamino)-2-(trifluoromethyl)allylidene)-N-methylmethanaminium perchlorate
Overview
Description
(Z)-N-(3-(dimethylamino)-2-(trifluoromethyl)allylidene)-N-methylmethanaminium perchlorate is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethyl group often imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of (Z)-N-(3-(dimethylamino)-2-(trifluoromethyl)allylidene)-N-methylmethanaminium perchlorate can be achieved through several methods. One common approach involves the visible-light-mediated carbonyl trifluoromethylative amination. This method uses feedstock aldehydes, secondary amines, and a convenient source of trifluoromethyl iodide . The process does not require a photocatalyst, is metal-free, and offers a broad functional group tolerance, making it an efficient and practical method for industrial production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the trifluoromethyl group, although these reactions are less common due to the stability of the trifluoromethyl group.
Common reagents used in these reactions include tetrabutylammonium decatungstate (TBADT) as a hydrogen-atom-transfer photocatalyst for acyl C–H activation . Major products formed from these reactions include β-trifluoromethyl ketones and other trifluoromethylated compounds.
Scientific Research Applications
(Z)-N-(3-(dimethylamino)-2-(trifluoromethyl)allylidene)-N-methylmethanaminium perchlorate has several scientific research applications:
Mechanism of Action
The mechanism of action of (Z)-N-(3-(dimethylamino)-2-(trifluoromethyl)allylidene)-N-methylmethanaminium perchlorate involves its interaction with molecular targets through the trifluoromethyl group. This group can participate in various chemical reactions, including nucleophilic and electrophilic additions, which can modify the compound’s activity and properties . The pathways involved often include the formation of intermediates that can further react to produce the desired products .
Comparison with Similar Compounds
Similar compounds to (Z)-N-(3-(dimethylamino)-2-(trifluoromethyl)allylidene)-N-methylmethanaminium perchlorate include other trifluoromethylated compounds, such as α-trifluoromethyl arylenes and gem-difluoroalkenes . These compounds share the trifluoromethyl group, which imparts unique properties. this compound is unique due to its specific structure and the presence of the dimethylamino group, which can influence its reactivity and applications .
Properties
IUPAC Name |
[(Z)-3-(dimethylamino)-2-(trifluoromethyl)prop-2-enylidene]-dimethylazanium;perchlorate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N2.ClHO4/c1-12(2)5-7(6-13(3)4)8(9,10)11;2-1(3,4)5/h5-6H,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGXUYXKQNESDI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=[N+](C)C)C(F)(F)F.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C=[N+](C)C)\C(F)(F)F.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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